molecular formula C27H36O7 B15124649 12-Deoxyphorbol 13-angelate 20-acetate

12-Deoxyphorbol 13-angelate 20-acetate

Cat. No.: B15124649
M. Wt: 472.6 g/mol
InChI Key: ZZTJICHINNSOQL-RIYZIHGNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbol 13-angelate 20-acetate typically involves the esterification of 12-deoxyphorbol with angelic acid and acetic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound is generally carried out through the extraction of latex from Euphorbia resinifera, followed by purification using chromatographic techniques. The isolated 12-deoxyphorbol is then subjected to esterification reactions to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 12-Deoxyphorbol 13-angelate 20-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism of action of 12-Deoxyphorbol 13-angelate 20-acetate involves the activation of PKC. This activation is mediated through the binding of the compound to the C1 domain of PKC, leading to its translocation to the cell membrane and subsequent activation of downstream signaling pathways. These pathways are involved in various cellular processes, including gene expression, cell cycle regulation, and apoptosis .

Comparison with Similar Compounds

  • 12-Deoxyphorbol 13-acetate
  • 12-Deoxyphorbol 13-phenylacetate
  • 12-Deoxyphorbol 13-tetradecanoate

Comparison: 12-Deoxyphorbol 13-angelate 20-acetate is unique due to its specific ester functional groups, which confer distinct biological activities compared to other 12-deoxyphorbol derivatives. For instance, while 12-Deoxyphorbol 13-acetate and 12-Deoxyphorbol 13-phenylacetate also activate PKC, their potency and selectivity for different PKC isozymes may vary .

Properties

Molecular Formula

C27H36O7

Molecular Weight

472.6 g/mol

IUPAC Name

[8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C27H36O7/c1-8-14(2)23(30)34-26-11-16(4)27(32)19(21(26)24(26,6)7)10-18(13-33-17(5)28)12-25(31)20(27)9-15(3)22(25)29/h8-10,16,19-21,31-32H,11-13H2,1-7H3/b14-8+

InChI Key

ZZTJICHINNSOQL-RIYZIHGNSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C

Canonical SMILES

CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C

Origin of Product

United States

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